molecular formula C16H20N2OS B3970750 N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide

N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide

Cat. No. B3970750
M. Wt: 288.4 g/mol
InChI Key: OQXBHKNLXQYFIG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide, also known as DMTCPA, is a peptide compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide is not fully understood, but it is thought to involve the modulation of GABA receptor activity. GABA receptors are inhibitory neurotransmitter receptors that play a key role in the regulation of anxiety and stress. This compound has been found to enhance the activity of GABA receptors, leading to a reduction in anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anticonvulsant effects. These effects are thought to be mediated through the modulation of GABA receptor activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide in lab experiments include its ability to modulate GABA receptor activity, which is an important target for the development of novel therapeutics for a range of diseases. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a variety of research areas. The limitations of using this compound in lab experiments include the need for further investigation into its mechanism of action and potential side effects.

Future Directions

For research on N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide include the development of novel therapeutics based on its ability to modulate GABA receptor activity. Additionally, further investigation into the biochemical and physiological effects of this compound could lead to the identification of new targets for the development of novel therapeutics. Finally, the synthesis of new analogs of this compound could lead to the development of more potent and selective compounds for use in scientific research.

Scientific Research Applications

N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide has been studied for its potential applications in a range of scientific research areas, including neurobiology, pharmacology, and medicinal chemistry. In neurobiology, this compound has been found to modulate the activity of GABA receptors, which are important neurotransmitter receptors involved in the regulation of anxiety and stress. In pharmacology, this compound has been shown to exhibit analgesic effects in animal models of pain. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of novel therapeutics for a range of diseases.

properties

IUPAC Name

(2S)-2-[(2,5-dimethylthiophen-3-yl)methylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-8-14(12(2)20-11)10-18-15(16(17)19)9-13-6-4-3-5-7-13/h3-8,15,18H,9-10H2,1-2H3,(H2,17,19)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXBHKNLXQYFIG-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CNC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.